molecular formula C7H14Cl2N4 B6163501 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride CAS No. 2768300-40-7

1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride

Cat. No.: B6163501
CAS No.: 2768300-40-7
M. Wt: 225.12 g/mol
InChI Key: FREZOOVYKSDTES-KLXURFKVSA-N
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Description

1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride typically involves the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection. The reaction conditions include the use of appropriate solvents, temperature control, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride is compared with other similar compounds, such as 1-(pyrrolidin-2-ylmethyl)-1H-azoles and piperidine-derived homologues These compounds share structural similarities but may differ in their biological activities and applications

Comparison with Similar Compounds

  • 1-(pyrrolidin-2-ylmethyl)-1H-azoles

  • Piperidine-derived homologues

  • Other triazole derivatives

This comprehensive overview provides a detailed understanding of 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2768300-40-7

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.12 g/mol

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]triazole;dihydrochloride

InChI

InChI=1S/C7H12N4.2ClH/c1-2-7(8-3-1)6-11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H/t7-;;/m0../s1

InChI Key

FREZOOVYKSDTES-KLXURFKVSA-N

Isomeric SMILES

C1C[C@H](NC1)CN2C=CN=N2.Cl.Cl

Canonical SMILES

C1CC(NC1)CN2C=CN=N2.Cl.Cl

Purity

95

Origin of Product

United States

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